Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate
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Overview
Description
Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core with a methyl ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and functional groups.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but include a pyrazine ring instead of a pyridine ring
Uniqueness
Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 1,1-dimethyl-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)8-4-5-12-9(10(14)15-3)7(8)6-13-11/h4-5,13H,6H2,1-3H3 |
InChI Key |
QKNIDTYBMWLOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1)C(=NC=C2)C(=O)OC)C |
Origin of Product |
United States |
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